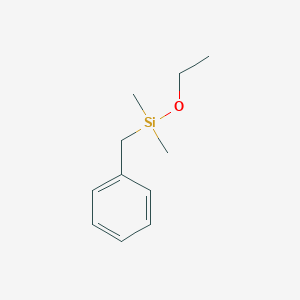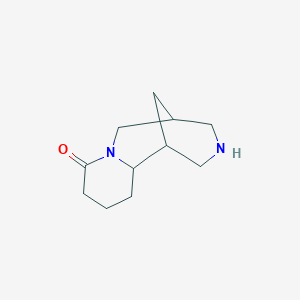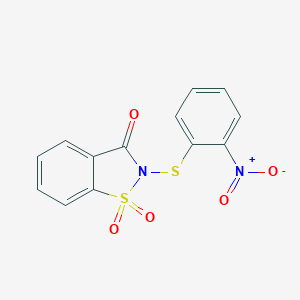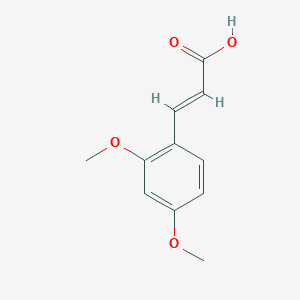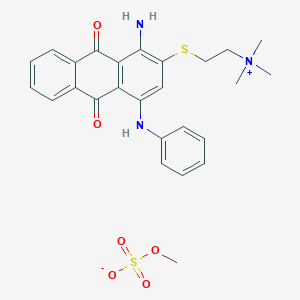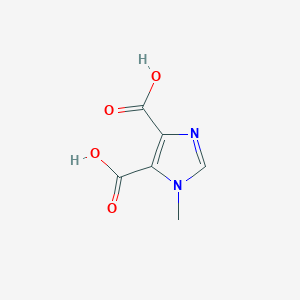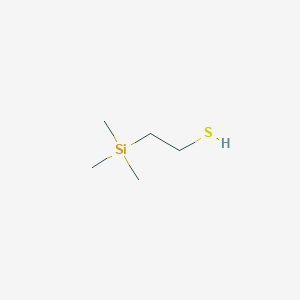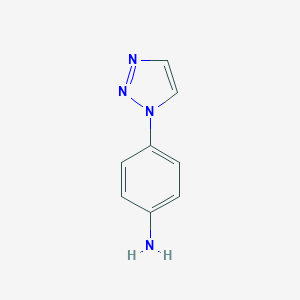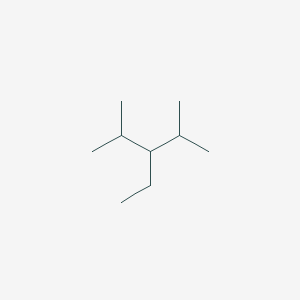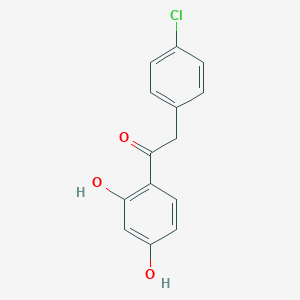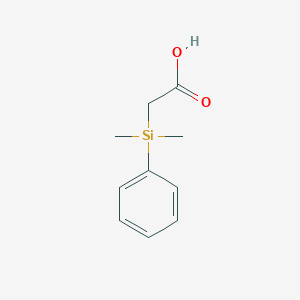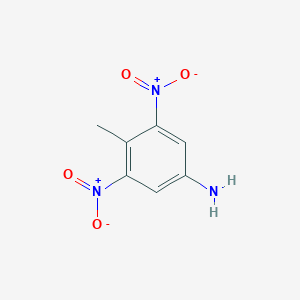![molecular formula C7H10 B094239 Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- CAS No. 187-26-8](/img/structure/B94239.png)
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. It is often studied in the context of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.1.0.02,4]-heptane typically involves the construction of its highly strained ring system. One common method involves the β-elimination of acetic acid from a precursor molecule, such as bicyclo[3.2.0]hepta-3,6-dien-2-one . This reaction sequence includes 1,4-addition of propanethiol followed by photochemical construction .
Industrial Production Methods
Industrial production methods for tricyclo[4.1.0.02,4]-heptane are less common due to the complexity and cost associated with its synthesis. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
化学反应分析
Types of Reactions
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Common Reagents and Conditions
Common reagents used in reactions with tricyclo[4.1.0.02,4]-heptane include strong oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the transition states of the strained intermediates .
Major Products Formed
The major products formed from reactions involving tricyclo[4.1.0.02,4]-heptane depend on the type of reaction. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction may yield less strained hydrocarbons .
科学研究应用
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of ring strain on reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are still under research.
Medicine: Potential use in drug design due to its unique structure, which may impart specific biological activities.
作用机制
The mechanism of action of tricyclo[4.1.0.02,4]-heptane in chemical reactions involves the relief of ring strain through various pathways. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form reactive intermediates that facilitate the formation of oxidized products .
相似化合物的比较
Similar Compounds
Twistane (Tricyclo[4.4.0.03,8]decane): Another polycyclic hydrocarbon with a similar strained ring system.
Adamantane: A diamondoid hydrocarbon with a less strained but similarly rigid structure.
Bicyclo[1.1.1]pentane: A smaller polycyclic compound with significant ring strain.
Uniqueness
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is unique due to its specific ring strain and the resulting reactivity. Its structure allows for the study of strain effects in chemical reactions, making it a valuable compound in both theoretical and applied chemistry .
属性
CAS 编号 |
187-26-8 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC 名称 |
tricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2 |
InChI 键 |
XIIJQOYMVIJNEP-UHFFFAOYSA-N |
SMILES |
C1C2CC2C3C1C3 |
规范 SMILES |
C1C2CC2C3C1C3 |
| 16782-44-8 | |
同义词 |
Tricyclo[4.1.0.02,4]heptane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


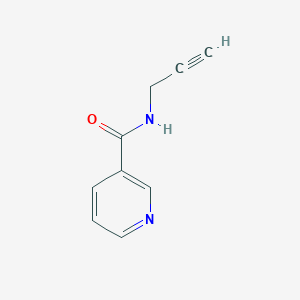
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
